molecular formula C19H26ClN3O B13743473 4-Amino-N-(2-(diethylamino)ethyl)benzanilide hydrochloride CAS No. 102216-07-9

4-Amino-N-(2-(diethylamino)ethyl)benzanilide hydrochloride

Cat. No.: B13743473
CAS No.: 102216-07-9
M. Wt: 347.9 g/mol
InChI Key: DVLMOLRYUNKOOC-UHFFFAOYSA-N
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Description

4-Amino-N-(2-(diethylamino)ethyl)benzanilide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an amino group, a diethylaminoethyl group, and a benzanilide moiety. It is often used in various chemical reactions and has significant importance in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-(diethylamino)ethyl)benzanilide hydrochloride typically involves the reaction of 4-aminobenzanilide with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2-(diethylamino)ethyl)benzanilide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

4-Amino-N-(2-(diethylamino)ethyl)benzanilide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and antiviral properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-(diethylamino)ethyl)benzanilide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound may also interact with cellular pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(2-(diethylamino)ethyl)benzamide
  • 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride
  • 4-Amino-N-(2-(diethylamino)ethyl)benzanilide sulfate

Uniqueness

4-Amino-N-(2-(diethylamino)ethyl)benzanilide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications in research and industry .

Properties

CAS No.

102216-07-9

Molecular Formula

C19H26ClN3O

Molecular Weight

347.9 g/mol

IUPAC Name

2-(N-(4-aminobenzoyl)anilino)ethyl-diethylazanium;chloride

InChI

InChI=1S/C19H25N3O.ClH/c1-3-21(4-2)14-15-22(18-8-6-5-7-9-18)19(23)16-10-12-17(20)13-11-16;/h5-13H,3-4,14-15,20H2,1-2H3;1H

InChI Key

DVLMOLRYUNKOOC-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Cl-]

Origin of Product

United States

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